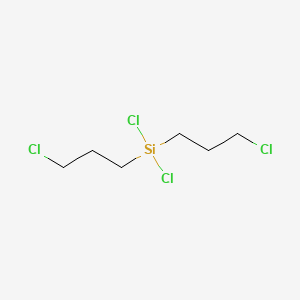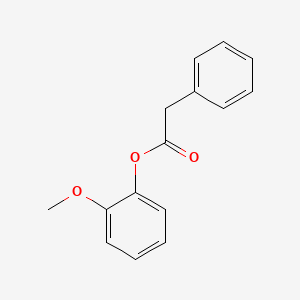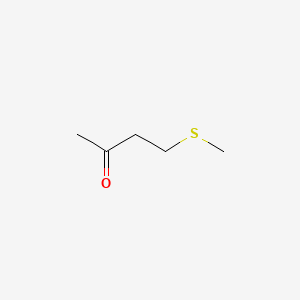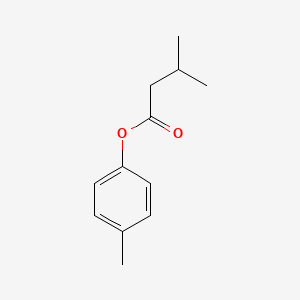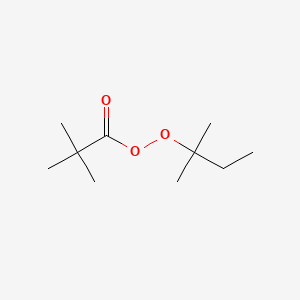
2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester involves the reaction of tert-amyl alcohol with pivaloyl chloride in the presence of a base, followed by the addition of hydrogen peroxide . The reaction conditions typically include a temperature range of 0-5°C to prevent decomposition of the peroxide .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring of temperature and pressure to ensure the stability of the peroxide. The final product is usually purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester primarily undergoes decomposition reactions due to its peroxide nature. It can also participate in radical polymerization reactions as an initiator .
Common Reagents and Conditions
Decomposition: This reaction can be induced by heat or light, leading to the formation of radicals.
Radical Polymerization: Commonly used monomers include ethylene, vinyl chloride, and styrene.
Major Products
The major products formed from the decomposition of this compound are radicals, which then initiate the polymerization of monomers to form polymers such as polyethylene, polyvinyl chloride, and polystyrene .
Scientific Research Applications
2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester is widely used in scientific research due to its role as a polymerization initiator. It is utilized in the synthesis of various polymers, which are then studied for their mechanical and chemical properties . In the field of medicine, it is used in the development of drug delivery systems and biomedical devices . Additionally, it finds applications in the production of coatings, adhesives, and sealants in the industrial sector .
Mechanism of Action
The mechanism of action of 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester involves the homolytic cleavage of the peroxide bond upon heating or exposure to light. This cleavage generates free radicals, which then initiate the polymerization of monomers . The molecular targets are the double bonds of the monomers, leading to the formation of polymer chains .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl peroxypivalate
- Di-tert-butyl peroxide
- tert-Butyl peroxyacetate
Uniqueness
Compared to similar compounds, 2,2-dimethylpropaneperoxoic acid 2-methylbutan-2-yl ester has a lower decomposition temperature, making it suitable for low-temperature polymerization processes . Its high active oxygen content also makes it an efficient initiator for radical polymerization .
Properties
IUPAC Name |
2-methylbutan-2-yl 2,2-dimethylpropaneperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7-10(5,6)13-12-8(11)9(2,3)4/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKYLAIZOGOPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067451 | |
| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
29240-17-3 | |
| Record name | tert-Amyl peroxypivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29240-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Pentyl peroxypivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029240173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-pentyl peroxypivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-PENTYL PEROXYPIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CB8K6ZUL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
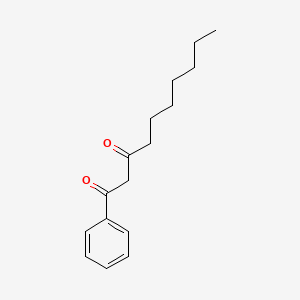
![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)
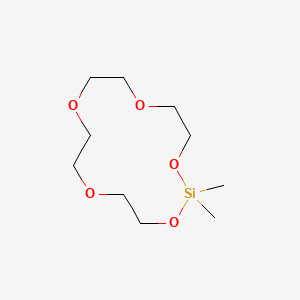

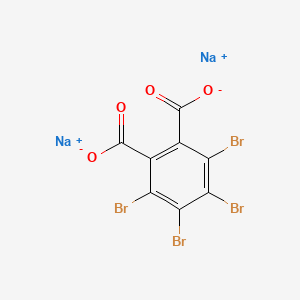
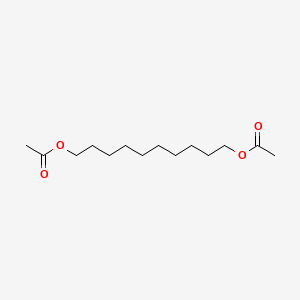
![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)
